Bienvenue dans la boutique en ligne BenchChem!

2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride

Lipophilicity LogP Drug design

2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride is a brominated heterocyclic building block belonging to the pyrrolo[3,4-b]pyrazine class—a fused bicyclic scaffold containing both pyrrole and pyrazine rings. The compound is supplied as the hydrochloride salt (molecular formula C₆H₇BrClN₃, molecular weight 236.50 g/mol).

Molecular Formula C6H7BrClN3
Molecular Weight 236.5 g/mol
CAS No. 1823379-27-6
Cat. No. B3247693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride
CAS1823379-27-6
Molecular FormulaC6H7BrClN3
Molecular Weight236.5 g/mol
Structural Identifiers
SMILESC1C2=NC=C(N=C2CN1)Br.Cl
InChIInChI=1S/C6H6BrN3.ClH/c7-6-3-9-4-1-8-2-5(4)10-6;/h3,8H,1-2H2;1H
InChIKeyKXBTWOVJZBPYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride (CAS 1823379-27-6) – Core Identity and Compound Class for Sourcing Decisions


2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride is a brominated heterocyclic building block belonging to the pyrrolo[3,4-b]pyrazine class—a fused bicyclic scaffold containing both pyrrole and pyrazine rings. The compound is supplied as the hydrochloride salt (molecular formula C₆H₇BrClN₃, molecular weight 236.50 g/mol) . The pyrrolopyrazine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting kinase inhibitory, antimicrobial, anti-inflammatory, and antitumor activities [1]. The 2-position bromine substituent provides a versatile synthetic handle for downstream functionalization via transition metal-catalyzed cross-coupling reactions, while the hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base .

Why 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride Cannot Be Swapped with Its Chloro, Unsubstituted, or Regioisomeric Analogs


Substituting 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride with its closest in-class analogs—the 2-chloro derivative (CAS 1393545-06-6), the unsubstituted parent (CAS 871792-60-8), or the 2-bromo-5H-pyrrolo[2,3-b]pyrazine regioisomer (CAS 27305-70-0)—introduces quantifiable differences in lipophilicity, cross-coupling reactivity, and salt-form stability that directly impact synthetic utility. The bromine atom imparts a LogP of 1.2641, versus 0.7332 for the chloro analog and −1.2 (XLogP3) for the unsubstituted parent, altering phase-transfer behavior and membrane permeability in downstream biologically active derivatives [1]. In palladium-catalyzed Suzuki-Miyaura cross-coupling, bromo-heteroaromatics exhibit distinct oxidative addition kinetics compared to chloro analogs, while both Br and Cl derivatives show reduced dehalogenation side reactions relative to iodo analogs, as demonstrated in comparative studies on halogenated aminopyrazoles [2]. The hydrochloride salt form further differentiates this compound from free-base analogs in terms of storage stability, hygroscopicity, and gravimetric handling accuracy . These differences mean that a simple generic swap without re-optimization of reaction conditions or biological assay parameters can lead to failed couplings, altered pharmacokinetic profiles, or inconsistent structure-activity relationships.

2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride – Head-to-Head Comparative Evidence for Procurement and Selection


Lipophilicity (LogP) Comparison: Bromo vs. Chloro vs. Unsubstituted Parent Guides Downstream ADME and Coupling Strategy

The 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride exhibits a computed LogP of 1.2641, which is 0.5309 log units higher than the 2-chloro analog (LogP 0.7332) and substantially higher than the unsubstituted parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (XLogP3 −1.2 on PubChem; alternative computed LogP 0.40860 on Chemsrc) [1]. This ~0.5–2.5 log unit increase in lipophilicity translates to an approximately 3- to 300-fold increase in octanol-water partition coefficient, directly affecting the physicochemical profile of any downstream derivative synthesized from this building block. The data are computed values from vendor-supplied cheminformatics descriptors or PubChem-published XLogP3 calculations; experimental shake-flask LogP values are not available in the public domain for these specific compounds.

Lipophilicity LogP Drug design

Molecular Weight and Heavy Atom Effect: Differentiating Bromo from Chloro and Unsubstituted Analogs in Reaction Monitoring and Crystallography

The target compound (as HCl salt) has a molecular weight of 236.50 g/mol and an exact monoisotopic mass of 234.951187 Da . The 2-chloro analog (free base, CAS 1393545-06-6) has a molecular weight of 155.58 g/mol . The unsubstituted parent (free base, CAS 871792-60-8) has a molecular weight of 121.14 g/mol [1]. The bromine atom introduces a characteristic ¹:¹ isotope signature (⁷⁹Br:⁸¹Br ≈ 1:1) in mass spectra, providing an unambiguous MS marker for reaction monitoring that is absent in the chloro and unsubstituted analogs. The mass difference of ~81 Da (vs. chloro) and ~115 Da (vs. unsubstituted parent) enables clear differentiation of starting material, intermediates, and products in LC-MS analysis of synthetic sequences. Additionally, the bromine atom can serve as an anomalous scatterer for X-ray crystallographic phasing of downstream derivatives, a capability not offered by chlorine or hydrogen at this position.

Molecular weight Mass spectrometry Crystallography

Cross-Coupling Reactivity Profile: Bromo vs. Iodo Pyrazines in Suzuki-Miyaura Reactions – Reduced Dehalogenation

In a direct comparative study of halogenated aminopyrazoles under Suzuki-Miyaura cross-coupling conditions, bromo and chloro derivatives demonstrated superiority over iodo analogs due to significantly reduced propensity for undesired dehalogenation side reactions [1]. While this study was conducted on aminopyrazole substrates rather than pyrrolo[3,4-b]pyrazines specifically, the electronic similarity of the pyrazine ring system supports class-level extrapolation. The finding establishes that bromo-substituted heteroaromatics occupy a favorable reactivity window: more reactive toward oxidative addition than chloro analogs (enabling milder coupling conditions) while avoiding the substantial dehalogenation losses observed with iodo substrates. Quantitative yields and specific rate constants for the pyrrolo[3,4-b]pyrazine scaffold have not been reported in the peer-reviewed literature as of the search date. Users should verify coupling efficiency for their specific boronic acid/ester partner and catalyst system.

Cross-coupling Suzuki-Miyaura Dehalogenation

Hydrochloride Salt Form vs. Free Base: Storage Stability and Solubility Advantages for Laboratory Handling

2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is supplied as the hydrochloride salt (CAS 1823379-27-6), distinguishing it from the free base form of the 2-chloro analog (CAS 1393545-06-6, MW 155.58) and the unsubstituted parent (CAS 871792-60-8, MW 121.14) [1]. The hydrochloride salt form of the parent scaffold (CAS 1255099-34-3, MW 157.60) is also commercially available and provides a direct comparator . Salt formation generally confers higher aqueous solubility, improved solid-state stability against atmospheric moisture and CO₂, and more accurate gravimetric dispensing due to higher molecular weight and reduced hygroscopicity relative to free base amines. The target compound has a reported purity of 97% (HPLC area%, Leyan) , while the 2-chloro analog is available at 98% purity , indicating comparable commercial quality. Specific stability data (TGA, DSC, accelerated stability studies) are not publicly available for this compound.

Salt form Stability Solubility

Scaffold Position and Regiochemistry: 2-Bromo-pyrrolo[3,4-b]pyrazine vs. 2-Bromo-pyrrolo[2,3-b]pyrazine – Divergent Biological Activity Profiles

The pyrrolo[3,4-b]pyrazine scaffold differs fundamentally from the pyrrolo[2,3-b]pyrazine regioisomer in nitrogen atom positioning, which affects hydrogen-bonding patterns with biological targets. A comprehensive review by Dehnavi et al. (2021) classified pyrrolopyrazines into three chemical categories and found that 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition, while pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities [1]. The pyrrolo[3,4-b]pyrazine scaffold (the core of the target compound) has been primarily explored in the context of hypnotic and anxiolytic agents—most notably eszopiclone (Lunesta®), which is a 6-(5-chloro-2-pyridyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivative—and as a building block for peptidomimetics and hydrazine derivatives [2][3]. The 2-bromo substituent on this specific scaffold enables derivatization that would be impossible with the unsubstituted parent and regiochemically distinct from modifications on the pyrrolo[2,3-b]pyrazine isomer.

Regiochemistry Scaffold Kinase inhibition

Optimal Procurement and Application Scenarios for 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride Based on Verified Differentiators


Late-Stage Diversification of CNS-Targeted Pyrrolopyrazine Libraries via Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent provides a direct entry point for Pd-catalyzed cross-coupling to generate focused libraries of 2-aryl/heteroaryl-pyrrolo[3,4-b]pyrazines. The pyrrolo[3,4-b]pyrazine scaffold is the core of the marketed hypnotic agent eszopiclone, and the LogP increase conferred by the bromine atom (1.2641 vs. −1.2 for the unsubstituted scaffold) predisposes derivatives toward CNS penetration [1]. The bromide's favorable cross-coupling reactivity profile—faster oxidative addition than chloride while avoiding the dehalogenation issues of iodide, as extrapolated from aminopyrazole studies—makes it the preferred halogen for library synthesis where both coupling efficiency and product purity are critical .

Synthesis of Peptidomimetics and Hydrazine-Derived Conjugates Requiring Pre-Functionalized Scaffolds

The 5H-pyrrolo[3,4-b]pyrazine scaffold has been employed as a core for peptidomimetic design, starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine and elaborated with N-protected amino acid derivatives [1]. The 2-bromo substituent on the commercially available hydrochloride salt enables pre-functionalization of the pyrazine ring prior to peptidomimetic assembly, a strategy not accessible with the unsubstituted parent (CAS 871792-60-8). The hydrochloride salt form facilitates direct use in aqueous coupling reactions without the need for separate salt preparation steps .

Structure-Activity Relationship (SAR) Studies Where Lipophilicity Modulation is a Key Optimization Parameter

For medicinal chemistry programs where LogP optimization is a design criterion—for example, improving blood-brain barrier penetration or reducing hERG binding through lipophilicity tuning—the 2-bromo compound (LogP 1.2641) offers a significantly more lipophilic starting point than the 2-chloro analog (LogP 0.7332) or the unsubstituted parent (LogP −1.2 to 0.4086) [1]. The 0.53 log unit difference between bromo and chloro corresponds to an ~3.4-fold difference in octanol-water partitioning, which can meaningfully shift the physicochemical property window of the final compound series without altering the core scaffold.

X-ray Crystallographic Studies Requiring Anomalous Scattering for Absolute Configuration Determination

The bromine atom at the 2-position provides a built-in anomalous scatterer (f'' ≈ 1.3 electrons at Cu Kα) for X-ray crystallographic determination of absolute configuration in chiral derivatives of the pyrrolo[3,4-b]pyrazine scaffold. This is particularly relevant given the established importance of chirality in this compound class—eszopiclone is the dextrorotatory enantiomer of zopiclone [1]. The chloro analog offers weaker anomalous scattering, while the unsubstituted parent provides none, making the bromo compound the preferred choice when crystallographic characterization is anticipated.

Quote Request

Request a Quote for 2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.